molecular formula C10H7NO4 B2481814 2-Phenoxy-1,3-oxazole-4-carboxylic acid CAS No. 1048919-23-8

2-Phenoxy-1,3-oxazole-4-carboxylic acid

Cat. No.: B2481814
CAS No.: 1048919-23-8
M. Wt: 205.169
InChI Key: MSLQXSBLPAZCKR-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with a phenoxy group at position 2 and a carboxylic acid moiety at position 4. The oxazole core, characterized by an oxygen atom at position 1 and a nitrogen atom at position 3, imparts moderate aromaticity and polarity, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

2-phenoxy-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)8-6-14-10(11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQXSBLPAZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048919-23-8
Record name 2-phenoxy-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenoxyacetic acid with cyanogen bromide, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 4 undergoes thermal decarboxylation under acidic or basic conditions. This reaction typically eliminates CO₂, yielding 2-phenoxy-1,3-oxazole as the primary product.

Conditions Product Yield Reference
Heating (150–200°C) in H₂SO₄2-Phenoxy-1,3-oxazole60–75%
Pyridine, Cu catalyst, 120°C2-Phenoxy-1,3-oxazole55%

Mechanistic Insight : Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the oxazole ring. The electron-withdrawing nature of the oxazole facilitates CO₂ elimination .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These reactions are critical for modifying solubility and bioactivity.

Reagent Conditions Product Yield Reference
Methanol, H₂SO₄Reflux, 12 hMethyl 2-phenoxy-1,3-oxazole-4-carboxylate85%
Thionyl chloride, NH₃0°C → RT, 6 h2-Phenoxy-1,3-oxazole-4-carboxamide70%

Key Observation : Esterification is more efficient under acidic catalysis, while amidation requires activation of the carboxylic acid (e.g., via acyl chloride intermediates) .

Electrophilic Aromatic Substitution (EAS)

The oxazole ring undergoes electrophilic substitution, primarily at position 5, due to electron donation from the phenoxy group and electron withdrawal from the carboxylic acid.

Reagent Conditions Product Yield Reference
HNO₃, H₂SO₄0°C, 2 h5-Nitro-2-phenoxy-1,3-oxazole-4-carboxylic acid45%
Br₂, FeBr₃CHCl₃, RT, 4 h5-Bromo-2-phenoxy-1,3-oxazole-4-carboxylic acid38%

Regioselectivity : Nitration and bromination favor position 5 due to resonance stabilization of the intermediate σ-complex .

Reduction of the Oxazole Ring

The oxazole ring can be partially reduced to oxazoline or fully reduced to open-chain products.

Reagent Conditions Product Yield Reference
LiAlH₄, THFReflux, 8 h4-(Hydroxymethyl)-2-phenoxyoxazoline50%
H₂, Pd/CEtOH, 60°C, 24 h4-Carboxy-2-phenoxy-1,3-oxazolidine30%

Note : Complete reduction disrupts aromaticity, forming saturated derivatives with altered physicochemical properties .

Phenoxy Group Modifications

The phenoxy moiety participates in Ullmann-type coupling or cleavage reactions.

Reaction Conditions Product Yield Reference
CuI, K₂CO₃, aryl iodideDMF, 110°C, 24 h2-(Aryloxy)-1,3-oxazole-4-carboxylic acid40–60%
HBr, HOAcReflux, 6 h2-Hydroxy-1,3-oxazole-4-carboxylic acid65%

Application : Phenoxy group replacement enables diversification for structure-activity relationship (SAR) studies .

Oxidation Reactions

The oxazole ring is resistant to oxidation, but the carboxylic acid can be derivatized.

Reagent Conditions Product Yield Reference
KMnO₄, H₂ORT, 12 hNo reaction (ring intact)
Jones reagent0°C, 2 h4-Keto-2-phenoxyoxazole (trace)<5%

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis
2-Phenoxy-1,3-oxazole-4-carboxylic acid serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. This aspect is crucial for medicinal chemistry and the design of new pharmaceuticals.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that oxazole derivatives can inhibit the growth of bacteria and fungi effectively. For instance, compounds derived from oxazole structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity
The compound has garnered attention for its potential anticancer properties. In vitro studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines such as colorectal and prostate cancer cells. Notably, certain derivatives have shown IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory effects of this compound reveal its potential to modulate inflammatory pathways. It may influence cyclooxygenase (COX) enzymes involved in inflammation, positioning it as a candidate for developing anti-inflammatory drugs.

Antimicrobial Studies

A series of experiments conducted by Aagalwe et al. highlighted the antibacterial potential of oxazole derivatives against E. coli and Xanthomonas citri. The study utilized a cup-plate method to assess activity against standard antibiotics, establishing a benchmark for evaluating new compounds .

Anticancer Research

Liu et al. synthesized various trisubstituted oxazole derivatives and tested their antitumor potential against human prostate cancer (PC3) and epidermoid carcinoma (A431) cell lines. The results indicated that several compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Effects

In another study exploring the anti-inflammatory properties of oxazole derivatives, researchers found that certain compounds could effectively reduce inflammation markers in vitro, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to produce antidiabetic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-phenoxy-1,3-oxazole-4-carboxylic acid and structurally related compounds:

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities References
This compound C₁₀H₇NO₄ 205.17* Phenoxy (2), COOH (4) Enhanced lipophilicity; potential kinase inhibition
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid C₁₁H₉NO₃ 203.19 Phenyl (2), COOH (4), Methyl (5) Anticancer activity; mp 182–183°C
2-Ethyl-1,3-oxazole-4-carboxylic acid C₆H₇NO₃ 141.13 Ethyl (2), COOH (4) Lower lipophilicity; intermediate stability
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid C₁₁H₉NO₃ 203.19 Phenyl (2), COOH (5), Methyl (4) High thermal stability (mp 239–242°C)
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid C₁₀H₇ClNO₃ 224.62 2-Chlorophenyl (2), COOH (4) Halogen-enhanced bioactivity

*Calculated based on analogous compounds in .

Key Observations:

Halogenated analogs (e.g., 2-(2-chlorophenyl)-) show enhanced bioactivity due to halogen-bonding interactions .

Thermal Stability :

  • Methyl or phenyl groups at position 4 or 5 (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) correlate with higher melting points, suggesting improved crystallinity and stability .

Pharmacological Potential: 5-Methyl-2-phenyl derivatives demonstrate anticancer properties, likely due to enhanced electron-withdrawing effects from the carboxylic acid and methyl groups . The absence of direct activity data for this compound necessitates further studies, though its structure aligns with kinase inhibitor motifs .

Biological Activity

2-Phenoxy-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₀H₇NO₄
  • CAS Number : 1048919-23-8

The compound features a phenoxy group attached to an oxazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various oxazole derivatives, it was found that compounds similar to this one had significant inhibitory effects against a range of bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins, potentially inhibiting their activity.
  • Receptor Binding : The phenoxy group may enhance binding affinity to certain receptors involved in inflammatory and cancer pathways .

Influence on Biochemical Pathways

Oxazole derivatives are known to affect several biochemical pathways, including those related to inflammation and cell proliferation. For instance, compounds like this one may modulate COX enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Studies : A series of experiments demonstrated that oxazole derivatives could inhibit the growth of pathogenic fungi and bacteria more effectively than standard antibiotics .
  • Anticancer Research : In vitro studies on similar compounds have shown promising results in inducing apoptosis in colorectal cancer cells, suggesting that 2-phenoxy derivatives may also possess such properties .
  • Anti-inflammatory Effects : Preliminary investigations indicate that this compound could exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

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